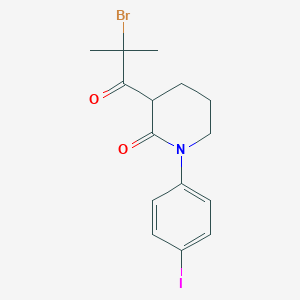
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-iodoaniline, 2-bromo-2-methylpropanoic acid, and piperidin-2-one.
Step 1: Formation of 4-iodophenylpiperidin-2-one by reacting 4-iodoaniline with piperidin-2-one under acidic conditions.
Step 2: Acylation of the intermediate with 2-bromo-2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.
Substitution: The bromine and iodine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinone ring.
Reduction: Reduced forms of the piperidinone ring.
Substitution: Substituted derivatives where bromine or iodine is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one could have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, altering their function. The presence of bromine and iodine could enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
Uniqueness
The unique combination of bromine and iodine in 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H17BrINO2 |
|---|---|
Molekulargewicht |
450.11 g/mol |
IUPAC-Name |
3-(2-bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrINO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
CCMIGGJYLTZRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)

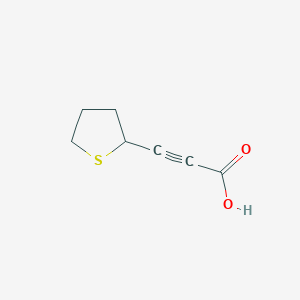
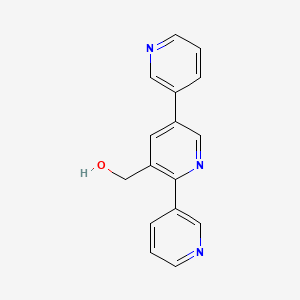
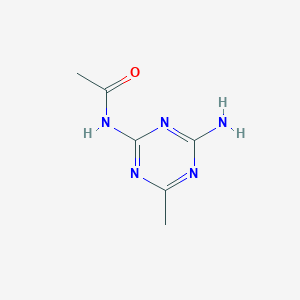
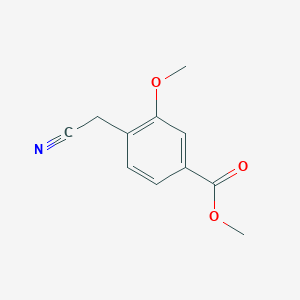


![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)

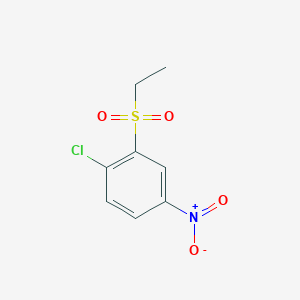
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
